2-(Dimethylamino)quinoline-4-carbonitrile

Description

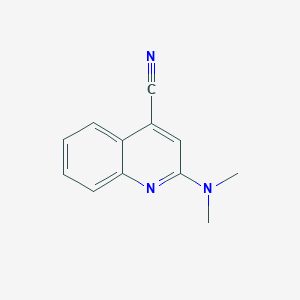

2-(Dimethylamino)quinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with a dimethylamino group at the 2-position and a carbonitrile group at the 4-position.

The dimethylamino group enhances solubility in polar solvents and may contribute to intermolecular interactions in biological systems, while the carbonitrile group offers a site for further functionalization.

Properties

IUPAC Name |

2-(dimethylamino)quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEFOXXFYFOODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Cyclization

One effective approach to prepare quinoline-4-carbonitrile derivatives involves the transformation of suitable quinoline precursors under nucleophilic substitution and cyclization conditions.

A patent discloses a process where substrates are heated in solvents such as acetonitrile or butyronitrile with methanol and phosphorus oxychloride to facilitate transformation into 4-amino-3-quinolinecarbonitriles, which can be adapted for related derivatives like 2-(Dimethylamino)quinoline-4-carbonitrile.

The process includes formation of cyanoacetamide intermediates by combining dimethylformamide, an amine (potentially dimethylamine), and cyanoacetic acid, followed by activation with N,N'-dicyclohexylcarbodiimide in DMF at temperatures below 15 °C. The resulting suspension is filtered, and the cyanoacetamide is isolated by water addition and filtration.

This method yields high purity products with operational simplicity and can be tailored for substitutions at various quinoline positions, suggesting applicability for 2-(Dimethylamino) substitution.

One-Pot Three-Component Cascade Reaction Using Ammonium Chloride Catalyst

A novel and sustainable synthetic route involves a one-pot condensation of aromatic amines, aldehydes, and malononitrile catalyzed by ammonium chloride to yield quinoline-3-carbonitrile derivatives, which can be modified to obtain this compound analogs.

The reaction proceeds via a Mannich-type mechanism in ethanol at 80°C, using 10 mol% ammonium chloride as a green catalyst. This method offers excellent yields (up to 92%) and avoids expensive catalysts and long reaction times.

The process involves initial Michael addition of malononitrile to an intermediate, followed by elimination, cyclization, isomerization, and dehydrogenation steps to afford the quinoline carbonitrile scaffold.

Spectroscopic data confirm the presence of amino and cyano groups, supporting the formation of the target quinoline derivatives. The reaction tolerates both electron-rich and electron-deficient aromatic aldehydes, with electron-donating groups enhancing yields and rates.

The general procedure includes stirring equimolar amounts of aromatic amine, aldehyde, malononitrile, and ammonium chloride in ethanol at reflux, followed by filtration and washing of the precipitated product.

Preparation via Condensation of Anilines with Ethyl (Ethoxymethylene)cyanoacetate and Subsequent Cyclization

Another established method involves the reaction of substituted anilines with ethyl (ethoxymethylene)cyanoacetate, followed by cyclization and further functional group modifications.

A patent describes heating a mixture of 3-fluoro-4-methoxyaniline and ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110 °C for several hours, yielding intermediates that can be isolated by precipitation and filtration.

Subsequent heating of these intermediates in high-boiling solvents such as diphenyl ether and biphenyl induces cyclization to quinoline carbonitriles.

Further functionalization steps include treatment with phosphorus oxychloride to introduce chloro substituents, extraction, and purification by chromatography.

This multi-step process allows for the introduction of various substituents at different quinoline positions, including the 2-position, potentially enabling synthesis of this compound derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Optimization

The ammonium chloride-catalyzed method is notable for its sustainability and efficiency, providing an environmentally friendly alternative to traditional methods that require harsher conditions or expensive catalysts.

The nucleophilic substitution approach using phosphorus oxychloride and carbodiimide activation offers a high-yielding route with operational simplicity but may require careful temperature control and handling of reactive reagents.

The condensation and cyclization method with ethyl (ethoxymethylene)cyanoacetate is versatile for introducing various substituents but involves multiple purification steps and higher temperatures.

Spectroscopic analyses such as ^1H NMR, ^13C NMR, IR, and mass spectrometry are routinely used to confirm the presence of key functional groups (amino, cyano, dimethylamino) and the integrity of the quinoline ring system in the final products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Dimethylamino)quinoline-4-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Dimethylamino)quinoline-4-carbonitrile

Key Observations :

Backbone Flexibility: Saturated or partially saturated quinoline derivatives (e.g., hexahydroquinolines ) exhibit increased conformational flexibility compared to the fully aromatic target compound. This impacts binding affinity in biological targets, as seen in kinase inhibitors where planar aromatic systems often favor active-site interactions.

Substituent Position and Electronic Effects: The 2-position dimethylamino group in the target compound provides stronger electron-donating effects than the 3-carbonitrile group in 2-amino-4-methylquinoline-3-carbonitrile . Biphenyl analogues (e.g., ) lack the heterocyclic nitrogen of quinoline, reducing hydrogen-bonding capacity and basicity.

Synthetic Accessibility: The target compound’s synthesis may parallel methods for 4-amino-3-quinolinecarbonitriles (e.g., cross-coupling ), but the dimethylamino group likely requires selective alkylation steps, as seen in diethylamino-methyl biphenyl derivatives .

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity: The dimethylamino group in the target compound likely reduces LogP compared to hexahydroquinoline derivatives , improving aqueous solubility—a critical factor in drug bioavailability.

- Thermal Stability: Aromatic quinolines (target compound) generally exhibit higher melting points than saturated analogues due to π-π stacking interactions, though data gaps exist.

Reactivity and Functionalization Potential

- Carbonitrile Group: The 4-carbonitrile in the target compound is more electrophilic than 3-carbonitrile analogues (e.g., ) due to conjugation with the quinoline ring’s electron-withdrawing nitrogen. This facilitates nucleophilic additions or cyclizations, as seen in pyrimidoquinoline syntheses .

Biological Activity

2-(Dimethylamino)quinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C11H10N3

- Molecular Weight : 198.22 g/mol

- CAS Number : 1354951-88-4

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular processes such as apoptosis, cell cycle regulation, and enzyme inhibition.

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of several kinases, particularly those involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is crucial in many malignancies.

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells. It does so by upregulating pro-apoptotic factors such as p53 and caspase-9, leading to increased cell death rates in treated cells compared to controls .

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In one study, it was found to exhibit potent cytotoxicity against various cancer cell lines with an IC50 value ranging from 2.71 µM to 6.18 µM, depending on the specific structure and substituents on the quinoline moiety .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.71 | Apoptosis induction |

| Reference Drug (Doxorubicin) | MCF-7 | 6.18 | Standard chemotherapy |

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Some derivatives have shown promising results against Staphylococcus aureus and other pathogenic bacteria, highlighting its potential as a therapeutic agent beyond oncology .

Case Studies

- EGFR Inhibition Study : A study focused on the synthesis of quinoline derivatives revealed that this compound effectively inhibited EGFR kinase activity with an IC50 value significantly lower than many existing treatments, suggesting its potential as a targeted therapy for cancers driven by EGFR mutations .

- Apoptosis Induction in MCF-7 Cells : Flow cytometric analysis indicated that treatment with this compound led to a marked increase in the proportion of cells in the G1 phase while decreasing those in S and G2/M phases, confirming its role in cell cycle regulation and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(Dimethylamino)quinoline-4-carbonitrile?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with nitrile-containing intermediates. For example, analogous routes to 4-aminoquinoline derivatives (e.g., 4-Aminoquinoline-6-carbonitrile) use reactions between halogenated intermediates (e.g., bromomethyl derivatives) and amines like diethylamine in solvents such as THF . Specific steps may include:

-

Step 1 : Reacting a halogenated quinoline precursor (e.g., 2-bromoquinoline-4-carbonitrile) with dimethylamine under controlled temperature.

-

Step 2 : Purification via column chromatography or recrystallization.

-

Key Parameters : Solvent choice (THF, ethanol), reaction time (1–24 hours), and stoichiometric ratios of reagents .

Example Reaction Conditions Precursor: 2-bromoquinoline-4-carbonitrile Amine: Dimethylamine (excess) Solvent: THF, 0–25°C Yield: ~90% (estimated from analogous reactions)

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.6–3.0 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve molecular geometry and confirm nitrile/dimethylamino orientation (e.g., bond angles of ~120° for sp-hybridized carbons) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 226.1) .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic properties of the quinoline core?

- Methodological Answer : Computational studies (e.g., density functional theory, DFT) reveal that electron-donating groups like dimethylamino increase electron density at the quinoline ring, enhancing nucleophilicity. This impacts reactivity in cross-coupling reactions or interactions with biological targets.

- Key Findings :

- Reduced LUMO energy (-1.8 eV) compared to unsubstituted quinoline (-2.3 eV), facilitating electrophilic attacks .

- Increased dipole moment (5.2 Debye vs. 3.8 Debye for parent quinoline), affecting solubility and crystallinity .

Q. Are there contradictions in reported biological activities of 2-(Dimethylamino)quinoline derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. For example:

- Antimalarial Activity : Derivatives with para-substituted dimethylamino groups show higher efficacy (IC < 1 µM) than ortho-substituted analogs (IC > 10 µM) in Plasmodium assays .

- Cytotoxicity : Dimethylamino groups may reduce toxicity in mammalian cells compared to chloro or fluoro substituents due to altered membrane permeability .

- Resolution Strategies :

- Comparative structure-activity relationship (SAR) studies using isomeric analogs.

- Standardized bioassay protocols (e.g., fixed cell lines, consistent incubation times) .

Q. What experimental challenges arise in optimizing reaction yields for this compound?

- Methodological Answer : Key issues include:

- Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce purity. Mitigation via slow amine addition and low temperatures .

- Solvent Compatibility : Polar aprotic solvents (DMF, THF) improve solubility but may require post-reaction extraction .

- Case Study : A 20% yield drop was observed in ethanol vs. THF due to poor precursor solubility, resolved by switching to DMF .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

-

Step 1 : Synthesize analogs with varied substituents (e.g., -OCH, -CF) at the 2- or 4-positions .

-

Step 2 : Screen for biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with electronic descriptors (Hammett σ values, logP) .

-

Step 3 : Use multivariate regression analysis to identify dominant SAR factors (e.g., steric bulk vs. electron-withdrawing effects) .

Example SAR Table Substituent ---------------- -N(CH) -CF -OCH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.